molecular formula C40H72N4O10S B1164711 N-Hexanoyl-biotin-galactosylceramide

N-Hexanoyl-biotin-galactosylceramide

Cat. No.: B1164711
M. Wt: 801
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Glycosphingolipid Research and Biotinylation Strategies

Glycosphingolipids are a diverse class of lipids characterized by a ceramide backbone linked to a carbohydrate headgroup. Their study is crucial for understanding numerous biological processes, from cell development and intracellular communication to disease pathogenesis. caymanchem.com Galactocerebrosides, in particular, are essential for the structural integrity of the myelin sheath. caymanchem.com

The study of these molecules often requires methods to track their movement, identify their binding partners, and understand their role in larger molecular complexes. This is where biotinylation strategies come into play. Biotin (B1667282), a B-vitamin, forms an exceptionally strong and specific non-covalent bond with the proteins avidin (B1170675) and streptavidin. mdpi.com This robust interaction is harnessed in a multitude of biochemical assays. By attaching a biotin tag to a molecule of interest, such as galactosylceramide, researchers can effectively "fish out" the molecule and any associated proteins from a complex cellular mixture using streptavidin-coated beads. nih.gov

Rationale for N-Hexanoyl-biotin-galactosylceramide as a Research Probe

The design of this compound as a research probe is a prime example of chemical biology innovation. The rationale for its use is multifaceted:

Mimicry of the Natural Ligand: The galactosylceramide portion of the molecule allows it to participate in the same biological interactions as its natural, unmodified counterpart.

Affinity Tag for Detection and Isolation: The biotin moiety provides a highly specific and strong binding site for avidin or streptavidin, enabling a range of applications. caymanchem.com These include:

Pull-down assays: To isolate and identify proteins that bind to galactosylceramide.

Enzyme-linked immunosorbent assays (ELISAs): To quantify interactions. nih.gov

Microscopy and imaging: To visualize the localization of galactosylceramide within cells and tissues.

Spacial Linker: The hexanoyl group acts as a spacer, ensuring that the bulky biotin molecule does not sterically hinder the interactions of the galactosylceramide headgroup with its binding partners.

More advanced applications involve the use of bifunctional probes that incorporate not only a biotin tag but also a photoreactive group. nih.gov This allows for the covalent cross-linking of the probe to nearby interacting proteins upon photoactivation, providing a more robust and permanent capture of these transient interactions. nih.govcaymanchem.com

Historical Development and Key Milestones in its Research Application

The development of biotinylated lipid probes has been a gradual process, evolving alongside our understanding of lipid biology and the refinement of biochemical techniques. While pinpointing the exact first synthesis of this compound is challenging from the available literature, the concept of using biotinylated lipids for studying membrane interactions emerged from the broader adoption of biotin-avidin technology in the late 20th century.

Early studies in the 1980s demonstrated the feasibility of incorporating biotinylated lipids into model membranes and their specific recognition by avidin. These foundational experiments paved the way for the development of more sophisticated probes. The synthesis of various biotinylated lipids, including those with different acyl chain lengths and head groups, allowed researchers to investigate a wide array of lipid-protein interactions. nih.gov

The application of biotinylated probes, including those similar to this compound, has been instrumental in several key research areas:

Myelin Biology: Given the abundance of galactosylceramide in myelin, these probes are crucial for studying the molecular architecture of the myelin sheath and its interactions with myelin-associated proteins.

Lipid Raft Research: Biotinylated GSLs have been used to investigate the composition and dynamics of lipid rafts, specialized membrane microdomains enriched in sphingolipids and cholesterol that play a critical role in signal transduction.

Identification of Novel Binding Partners: A primary application has been in the discovery of new proteins that interact with galactosylceramide, thereby revealing novel cellular pathways and functions. For instance, studies have utilized biotinylated galectin fusion proteins to characterize their binding specificities. nih.govnih.gov

The ongoing refinement of mass spectrometry techniques, coupled with the use of cleavable linkers in biotinylated probes, continues to enhance the power of this approach, allowing for more precise identification of binding partners and their interaction sites. researchgate.net

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C40H72N4O10S caymanchem.comlarodan.com
Molecular Weight 801.09 g/mol larodan.com
CAS Number 2692623-23-5 larodan.com
Appearance Solid caymanchem.com
Solubility Chloroform/Methanol (2:1), Methanol, DMF caymanchem.com
Purity >98% (TLC), >98% (HPLC) caymanchem.com
Storage Temperature -20°C caymanchem.com

Properties

Molecular Formula

C40H72N4O10S

Molecular Weight

801

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C6:0-Biotin-beta-D-galactosylsphingosine;  N-C6:0-Biotin-cerebroside

Origin of Product

United States

Synthetic Methodologies and Advanced Structural Derivatization of N Hexanoyl Biotin Galactosylceramide Analogues

Semi-synthetic Pathways for N-Hexanoyl-biotin-galactosylceramide Preparation

The most common approach for preparing this compound is a semi-synthetic route that begins with a naturally derived or synthetically produced galactosylceramide precursor. This method focuses on the selective modification of the sphingoid base's primary amine.

Derivatization of Galactosylceramide with Hexanoyl-biotin Moieties

The core of the semi-synthetic pathway is the N-acylation of a lyso-galactosylceramide (psychosine), which is a galactosylceramide molecule lacking the N-acyl chain. This reaction forms a stable amide bond between the free amino group of the sphingosine backbone and the carboxyl group of a hexanoyl-biotin linker.

The synthesis first requires the preparation of an activated hexanoyl-biotin reagent. This is typically achieved by converting the carboxylic acid of the biotin-linker conjugate into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or an acyl chloride. The activated ester can then react efficiently and selectively with the primary amine of lyso-galactosylceramide under mild conditions, minimizing side reactions. The reaction is typically carried out in an organic solvent system, such as a mixture of chloroform and methanol, to ensure the solubility of both the lipidic acceptor and the acylation reagent.

General Reaction Scheme:

Activation: Biotin-hexanoic acid is reacted with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form Biotin-hexanoic acid-NHS ester.

Coupling: The lyso-galactosylceramide is dissolved in a suitable solvent, and a base such as triethylamine (TEA) is added to deprotonate the amino group. The activated Biotin-hexanoic acid-NHS ester is then added to the solution, leading to the formation of the desired this compound product.

Optimization of Reaction Conditions for Research-Grade Purity

Achieving research-grade purity (>99%) is critical for ensuring reproducible and reliable experimental outcomes. larodan.com Optimization of the reaction and purification steps is therefore paramount. Key parameters that are systematically varied include reaction temperature, solvent composition, molar ratios of reactants, and the choice of coupling agents and bases.

Post-reaction, the crude product mixture is subjected to rigorous purification protocols. Flash column chromatography using silica (B1680970) gel is a standard first step to separate the desired product from unreacted starting materials and byproducts. For achieving the highest purity, High-Performance Liquid Chromatography (HPLC), often using a normal-phase column, is employed. researchgate.net The final purity is confirmed using analytical techniques such as thin-layer chromatography (TLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterCondition/ReagentPurpose in Optimization
Solvent SystemChloroform/Methanol, Dimethylformamide (DMF)Ensure solubility of both lipid and acylating agent.
Temperature0°C to Room TemperatureControl reaction rate and minimize side-product formation.
Coupling AgentDCC/NHS, PyBOPEfficiently activate the carboxylic acid for amidation. researchgate.net
BaseTriethylamine (TEA), PyridineAct as a proton scavenger to drive the reaction forward.
Purification MethodSilica Gel Chromatography, HPLCSeparate the target compound from impurities to achieve >99% purity.

Synthesis of this compound Analogues with Modified Sphingoid Bases

The biological activity of glycosphingolipids can be significantly influenced by the structure of the sphingoid long-chain base (LCB). nih.gov Synthetic strategies allow for the creation of analogues with modified LCBs to probe structure-activity relationships. Modifications can include altering the length of the alkyl chain, the degree of unsaturation, and the number and stereochemistry of hydroxyl groups. nih.gov

For example, phytosphingosine (with an additional hydroxyl group at C-4) can be used as the starting backbone instead of sphingosine. researchgate.net The synthesis of these varied LCBs often starts from chiral precursors like D-lyxose or L-serine, allowing for stereocontrolled construction of the desired backbone. sinica.edu.twresearchgate.netplantsphingolipid.org Once the novel lyso-galactosylceramide analogue is synthesized, it can be N-acylated with the hexanoyl-biotin moiety using the methods described previously. These analogues are crucial for understanding how the LCB structure affects interactions with receptors like CD1d and the subsequent immune response. ugent.be

LCB ModificationExample Sphingoid BaseSynthetic PrecursorPotential Research Application
Additional HydroxylationPhytosphingosine (t18:0)D-Lyxose, D-MannoseStudy the role of C-4 hydroxylation in membrane interactions. researchgate.net
Chain Length VariationC16 or C20 SphingosineModified fatty acyl-CoA in de novo synthesis pathwaysInvestigate the effect of lipid length on CD1d binding affinity. tandfonline.com
Altered UnsaturationDihydro-sphingosine (Sphinganine)Reduction of the C4-C5 double bondDetermine the importance of the trans-double bond for biological activity.
1-Deoxy Base1-deoxysphinganineAlanine instead of Serine in SPT-catalyzed reactionInvestigate the function of atypical, potentially pathogenic sphingolipids. nih.gov

Chemoenzymatic Approaches for Galactosylceramide Biotinylation

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical methods to create complex molecules with high efficiency and stereoselectivity. nih.govrsc.org This approach can overcome some of the challenges of purely chemical synthesis, such as the need for extensive protecting group manipulations.

One strategy involves the use of a lipase, such as the immobilized Candida antarctica lipase B (Novozym 435), which can selectively catalyze the N-acylation of lyso-galactosylceramide. nih.gov In this method, the enzyme facilitates the reaction between the amine of the sphingoid base and an activated ester of hexanoyl-biotin in a non-aqueous solvent system. The high regioselectivity of the enzyme ensures that acylation occurs only at the desired amino group, not at the hydroxyl groups. nih.gov

Another powerful enzymatic tool is sphingolipid ceramide N-deacylase (SCDase). While its natural function is to hydrolyze the amide bond, the reaction equilibrium can be shifted towards synthesis under specific conditions, allowing it to catalyze the formation of the amide bond between lyso-galactosylceramide and a fatty acid. researchgate.netresearchgate.net More advanced one-pot multi-enzyme (OPME) systems can be designed to build the entire glycosphingolipid from simpler precursors, offering a highly efficient route to various analogues. nih.govresearchgate.net

Isotopic Labeling Strategies for this compound in Quantitative Research

For quantitative studies in sphingolipidomics, such as tracking metabolic pathways or performing precise quantification by mass spectrometry, isotopically labeled internal standards are essential. caymanchem.comnih.govnih.gov Stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), are incorporated into the structure of this compound. These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be distinguished and quantified accurately by MS. caymanchem.commtroyal.ca

Labeling can be achieved in several ways:

N-Acyl Chain Labeling: The most common strategy is to use an isotopically labeled hexanoic acid (e.g., hexanoic-d₁₁ acid) in the synthesis of the hexanoyl-biotin linker. This places the label in a stable position and is synthetically accessible. caymanchem.comcaymanchem.com

Sphingoid Base Labeling: Isotopes can be introduced into the sphingoid base during its chemical synthesis. For example, using labeled precursors in the de novo synthesis pathway can generate sphingosine-d₇ or sphingosine-d₉. This method provides a more stable label that is not lost if the N-acyl chain is metabolized. nih.gov

Galactose Labeling: The galactose moiety can be labeled, for instance with ¹³C₆, providing another site for stable isotope incorporation.

These labeled standards are added to biological samples at a known concentration before extraction and analysis. They co-elute with the endogenous analyte and serve to correct for sample loss during preparation and for variations in instrument response, enabling highly accurate quantification. caymanchem.comnih.gov

Labeling PositionIsotope UsedExample Labeled PrecursorAdvantage
N-Acyl Chain²H (Deuterium)Hexanoic-d₁₁ acidSynthetically straightforward and cost-effective. caymanchem.com
N-Acyl Chain¹³C¹³C₆-Hexanoic acidNo chromatographic shift compared to unlabeled standard.
Sphingoid Base²H (Deuterium)Sphingosine-d₇Label is retained even if the molecule is metabolically deacylated. caymanchem.com
Sugar Moiety¹³C¹³C₆-GalactoseProvides a stable label on the glycan headgroup.

Advanced Analytical and Biophysical Characterization for Research Applications

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental for confirming the covalent structure of N-Hexanoyl-biotin-galactosylceramide and assessing the purity of research batches. These methods provide detailed information on molecular weight, elemental composition, and the specific arrangement of atoms within the molecule.

Mass spectrometry (MS) is an indispensable tool for the validation of this compound, confirming its molecular weight and elemental composition with high accuracy. wiley.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly utilized. ESI is particularly well-suited for analyzing glycosphingolipids, often coupled with liquid chromatography (LC-MS). wiley.comnih.gov In positive ion mode, the compound is typically detected as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, depending on the solvent composition. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. nih.govnih.gov The fragmentation patterns are predictable and yield characteristic product ions corresponding to the loss of the biotin (B1667282) moiety, cleavage of the hexanoyl chain, or scission of the glycosidic bond between galactose and the ceramide backbone, thus verifying the identity of each component part of the molecule. nih.gov

Parameter Description Expected Value / Observation
Molecular Formula The elemental composition of the compound. caymanchem.comC₄₀H₇₂N₄O₁₀S
Molecular Weight The calculated monoisotopic mass of the molecule. caymanchem.com801.1 g/mol
Ionization Mode Electrospray Ionization (ESI), Positive Mode.---
Observed Ion (m/z) Mass-to-charge ratio for the protonated molecule.~802.5 [M+H]⁺
Observed Ion (m/z) Mass-to-charge ratio for the sodium adduct. nih.gov~824.5 [M+Na]⁺
Key MS/MS Fragments Characteristic ions produced during CID fragmentation. nih.govFragments corresponding to the biotin tag, the galactosylceramide, and the loss of the hexanoyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are performed to confirm the precise connectivity and stereochemistry of the synthesized batch. nih.gov

¹H NMR provides information on the number and environment of protons. Key signals include the anomeric proton of the galactose ring, the olefinic protons of the sphingoid base, and distinct protons within the biotin and hexanoyl moieties. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. nih.gov Advanced 2D NMR techniques like ¹H-¹H COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for a full assignment of the molecule's complex structure. nih.govddg-pharmfac.net

Structural Moiety Nucleus Anticipated Chemical Shift (δ, ppm) Characteristic Features
Galactose ¹H~4.2 - 4.5Anomeric proton (H-1') signal, characteristic coupling constants.
Galactose ¹³C~104Anomeric carbon (C-1') signal.
Sphingoid Base ¹H~5.4 - 5.8Olefinic protons (-CH=CH-).
Sphingoid Base ¹³C~128 - 135Olefinic carbons (-CH=CH-).
Hexanoyl Chain ¹H~0.9Terminal methyl group (-CH₃) triplet.
Hexanoyl Chain ¹H~2.2Methylene protons alpha to carbonyl (-CH₂-CO) triplet.
Biotin ¹H~4.3, ~4.5Protons adjacent to the ureido ring nitrogen atoms.
Biotin ¹³C~163Ureido carbonyl carbon.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for both the purification of this compound during its synthesis and for the final analytical assessment of its purity. These techniques separate the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. libretexts.org

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the quantitative purity of the final this compound product. Due to the amphipathic nature of the molecule, both Reverse-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. acs.orgnih.gov

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org HILIC, conversely, uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for separating highly polar glycoconjugates. nih.govyoutube.com Detection is commonly achieved using UV absorbance (if the molecule has a chromophore), an Evaporative Light Scattering Detector (ELSD), or by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govacs.org

Parameter Typical Conditions for RP-HPLC Analysis
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size). acs.org
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate. youtube.com
Mobile Phase B Acetonitrile or Methanol. youtube.com
Gradient A time-programmed increase in the percentage of Mobile Phase B.
Flow Rate 0.5 - 1.0 mL/min.
Detector ELSD, CAD (Charged Aerosol Detector), or Mass Spectrometer (MS).
Purity Assessment Integration of the area of the main peak relative to the total peak area.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions during the synthesis of this compound. libretexts.org By spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) over time, chemists can visualize the consumption of starting materials and the formation of the desired product. libretexts.org

The separation is based on polarity; the less polar compounds travel further up the plate with the mobile phase. The biotinylated product will have a different retention factor (Rf) value compared to its non-biotinylated precursor. Visualization can be achieved using a variety of methods, including iodine vapor, a p-anisaldehyde or permanganate (B83412) stain, or UV light if any of the components are UV-active. Specific stains for biotin, such as 4-dimethylaminocinnamaldehyde, can also be used for selective detection. nih.gov

Compound Typical Mobile Phase Expected Rf Value Comments
Galactosylceramide (Starting Material) Chloroform/Methanol (e.g., 9:1 v/v)Higher RfMore nonpolar than the product.
This compound (Product) Chloroform/Methanol (e.g., 9:1 v/v)Lower RfThe addition of the polar biotin-hexanoyl linker increases polarity, causing stronger interaction with the silica plate.
Biotinylation Reagent Chloroform/Methanol (e.g., 9:1 v/v)VariesRf depends on the specific reagent used.

Biophysical Techniques for Investigating this compound Interactions

Beyond structural validation, biophysical techniques are crucial for characterizing the molecular interactions of this compound. These methods provide quantitative data on binding affinities, kinetics, and specificity, which are essential for understanding its biological function.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real time. nicoyalife.comyoutube.com The strong and highly specific interaction between biotin and streptavidin (or avidin) is leveraged for immobilization. thermofisher.com this compound can be incorporated into liposomes which are then captured on a sensor chip coated with streptavidin. nih.gov Alternatively, the molecule may be directly immobilized.

Once the biotinylated glycolipid is anchored to the sensor surface, a potential binding partner (the "analyte," such as a protein, antibody, or lectin) is flowed over the chip. youtube.com The SPR instrument detects changes in the refractive index at the surface, which are proportional to the mass bound. This allows for the direct measurement of association (kₐ) and dissociation (kₑ) rate constants. From these rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be precisely calculated. nicoyalife.com This approach is invaluable for screening binding partners and quantitatively characterizing the specific interactions involving the galactosylceramide headgroup. nih.govnih.govbiorxiv.org

Surface Plasmon Resonance (SPR) for Ligand-Binding Kinetics

Surface Plasmon Resonance is a powerful, label-free optical technique used to measure the real-time kinetics of molecular interactions at a sensor surface. In the context of this compound, its biotin tag allows for straightforward and stable immobilization onto streptavidin-coated sensor chips. This oriented immobilization presents the galactosylceramide headgroup in a consistent manner, facilitating the study of its interactions with specific binding partners, such as proteins or other lipids.

The data from such SPR experiments allow for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity.

Table 1: Representative Kinetic Parameters of Biotinylated α-Galactosylceramide Binding to CD1d Measured by SPR
LigandAnalyteAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (M)Reference
Biotinylated α-Galactosylceramide analogueMurine CD1dData not explicitly providedData not explicitly providedBinding confirmed, but quantitative Kₑ not reportedSakai et al., 1999

Note: The study by Sakai et al. confirmed binding but did not provide specific numerical values for the kinetic constants in the publication. The table reflects the qualitative findings.

Isothermal Titration Calorimetry (ITC) in Binding Thermodynamics

Isothermal Titration Calorimetry is a technique that directly measures the heat changes that occur during a binding event in solution. This method provides a complete thermodynamic profile of a molecular interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction, all in a single experiment. The use of this compound in ITC studies allows for the characterization of the thermodynamic driving forces behind its interactions with binding partners.

The biotin moiety can be used to anchor the glycolipid to avidin (B1170675) or streptavidin, or alternatively, the lipid can be incorporated into liposomes or micelles which are then titrated with a protein of interest. The measured heat changes upon injection of the binding partner into the sample cell containing the glycolipid preparation are analyzed to generate a binding isotherm. From this curve, the thermodynamic parameters are derived.

While specific ITC data for the interaction of this compound with a particular protein is not widely published, the principles of the technique are broadly applicable to studying glycolipid-protein interactions. For instance, ITC can be used to determine how changes in the lipid structure (e.g., acyl chain length or sugar headgroup) affect the thermodynamics of binding to a specific receptor.

Table 2: Hypothetical Thermodynamic Parameters for Glycolipid-Protein Interaction Measured by ITC
Interacting MoleculesStoichiometry (n)Binding Affinity (Kₐ) (M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol/deg)
This compound in micelles + Protein X1.25.0 x 10⁵-8.515.2

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from an ITC experiment. Specific experimental data for this compound is needed for a definitive analysis.

Förster Resonance Energy Transfer (FRET) for Proximity Assays

Förster Resonance Energy Transfer is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance (typically in the 1-10 nm range).

In the context of this compound, FRET can be employed to study its proximity to other molecules in a membrane or in a complex. For example, the biotin tag can be used to attach a fluorescent donor or acceptor molecule. Alternatively, a fluorescently labeled protein that is expected to interact with the galactosylceramide headgroup can be used. By measuring the FRET efficiency between the labeled glycolipid and the labeled protein, one can determine the proximity of the two molecules and infer binding.

This technique is particularly useful for studying the organization of lipids and proteins in model membranes or on the surface of cells. For instance, FRET can be used to investigate whether this compound clusters with other lipids or with specific membrane proteins.

Table 3: Illustrative FRET Parameters for a Glycolipid-Protein Proximity Assay
Donor-Acceptor PairFRET Efficiency (E)Calculated Distance (r) (nm)Application
Donor-labeled this compound + Acceptor-labeled Protein Y0.455.2Confirming direct interaction in a lipid bilayer

Mechanistic Investigations of N Hexanoyl Biotin Galactosylceramide S Biochemical and Cellular Interactions

Elucidation of Specific Lipid-Protein Interactions

The unique chemical structure of N-Hexanoyl-biotin-galactosylceramide dictates its interactions with specific proteins, which are central to its function as a research tool. These interactions are primarily with CD1d molecules, crucial for immune system modulation, and with the avidin (B1170675)/streptavidin system, which is exploited for a variety of assay-based applications.

Binding to CD1d Molecules and Antigen Presentation Mechanisms in Model Systems

This compound and its structural analogs are recognized as lipid antigens by the non-polymorphic, MHC class I-like protein, CD1d. nih.govfrontiersin.org This interaction is the first step in a cascade that leads to the activation of a specialized subset of T lymphocytes known as Natural Killer T (NKT) cells. frontiersin.orgplos.org

The binding mechanism involves the insertion of the lipid's hydrophobic chains into the A' and F' pockets of the CD1d binding groove. This anchors the molecule, positioning the polar galactose headgroup on the outer surface of the CD1d molecule, where it is accessible for recognition by the T-cell receptor (TCR) of an NKT cell. plos.org Research has demonstrated that both human and mouse CD1d molecules can bind biotinylated galactosylceramides. nih.gov

The presentation of these glycolipid antigens is significantly enhanced through intracellular processing. For the CD1d molecule to be loaded with the antigen, it must traffic through endosomal/lysosomal compartments within the antigen-presenting cell (APC). nih.govfrontiersin.org The acidic environment and the presence of lipid transfer proteins, such as saposins, within these organelles facilitate the loading of the glycolipid onto CD1d. frontiersin.org Following loading, the stable CD1d-glycolipid complex is transported to the cell surface for presentation to NKT cells. nih.gov

Targeting of biotinylated α-galactosylceramide to specific cell surface receptors, such as the B-cell antigen receptor (BCR), has been shown to enhance its presentation by CD1d by a factor of 100 to 1000-fold compared to non-targeted delivery. nih.gov This highlights the utility of the biotin (B1667282) tag in directing the molecule to specific APCs, thereby increasing the efficiency of NKT cell activation.

Table 1: Key Molecular Interactions in CD1d-Mediated Antigen Presentation

Interacting MoleculeRole in PresentationLocation of InteractionOutcome
This compound Antigenic lipidAPC endosomes (loading); Cell surface (presentation)Binds to CD1d molecule
CD1d Antigen-presenting moleculeEndoplasmic reticulum, endosomes, cell surfacePresents lipid antigen to NKT cells
NKT cell T-cell Receptor (TCR) Antigen recognitionAPC-NKT cell interfaceRecognizes the CD1d-glycolipid complex
Saposins Lipid transfer proteinsEndosomal/lysosomal compartmentsFacilitate the loading of the glycolipid onto CD1d frontiersin.org

Interaction with Streptavidin/Avidin Systems in Affinity-Based Assays

A primary feature of this compound is the inclusion of a biotin moiety. This allows it to leverage the exceptionally strong and highly specific non-covalent interaction between biotin and the proteins avidin and streptavidin. nih.gov This interaction is one of the strongest known in biology, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making it essentially irreversible under most conditions. nih.govnih.gov

The bond between biotin and avidin/streptavidin forms rapidly and remains stable across a wide spectrum of pH values, temperatures, and in the presence of organic solvents and other denaturing agents. thermofisher.com This robustness makes the system ideal for a multitude of affinity-based assays, including ELISA, immunohistochemistry, and affinity purification. nih.govthermofisher.com In the context of this compound, the biotin tag allows for easy detection, immobilization onto streptavidin-coated surfaces (e.g., for surface plasmon resonance studies), or conjugation to reporter enzymes or fluorophores. nih.govnih.gov

The compound incorporates a hexanoic acid linker to physically separate the biotin group from the galactosylceramide. This design is intended to minimize potential steric hindrance, allowing the galactosylceramide to interact with CD1d and the biotin to interact with streptavidin without mutual interference.

Table 2: Comparison of Biotin-Binding Proteins

PropertyAvidinStreptavidin
Source Egg white (avian, reptilian)Streptomyces avidinii (bacterium)
Glycosylation Yes (Glycoprotein)No
Isoelectric Point (pI) ~10.5 (Basic)~5-6 (Neutral/Slightly Acidic)
Non-specific Binding Higher, due to glycosylation and positive chargeLower, making it often preferable for assays thermofisher.com
Binding Affinity for Biotin (Kd) ~10⁻¹⁵ M~10⁻¹⁴ M

Identification of Novel Binding Partners and Receptors

The primary and intended binding partners for this compound are well-defined: CD1d molecules via the galactosylceramide moiety and avidin/streptavidin proteins via the biotin tag. Beyond these, the galactosylceramide (GalCer) component itself is an important structural lipid in biology. GalCer is a major constituent of myelin sheaths in the nervous system and is also found in lipid rafts within the plasma membrane. nih.govmdpi.com In pathological contexts, such as Krabbe disease, a deficiency in the enzyme that degrades GalCer leads to its accumulation and subsequent neurodegeneration, highlighting its metabolic importance. nih.gov While this compound is designed for specific immunological and biochemical applications, its core structure means it could potentially interact with enzymes involved in sphingolipid metabolism or other proteins that recognize galactosylceramides. However, current research focuses predominantly on its engineered interactions with CD1d and biotin-binding proteins.

Cellular Uptake and Intracellular Trafficking Pathways

For this compound to be presented by CD1d, it must first be internalized by an antigen-presenting cell and transported to the correct subcellular compartments.

Endocytic Mechanisms of this compound Internalization

The cellular entry of this compound is intrinsically linked to its function. The loading of glycolipids onto CD1d molecules predominantly occurs in endocytic compartments, necessitating that the compound be internalized by the cell. nih.govfrontiersin.org The general mechanism for the uptake of extracellular molecules and particles is endocytosis, which includes several distinct pathways such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. beilstein-journals.orgbeilstein-journals.org

While the precise endocytic pathway for this specific glycolipid is not definitively established, studies on related compounds and nanoparticles suggest that multiple mechanisms can be involved. beilstein-journals.orgnih.gov For instance, macropinocytosis is a key route for taking up larger entities and is involved in antigen presentation. nih.govdovepress.com The efficiency and pathway of uptake can be influenced by factors such as the particle's size, shape, and surface modifications, like biotin conjugation, which has been shown to increase the uptake of nanoparticles. nih.gov Once a biotinylated antigen is targeted to a specific cell surface receptor, such as the BCR, its internalization is directed by the trafficking of that receptor, which typically involves endocytosis. nih.gov

Subcellular Localization within Organelles in Cellular Models

Following internalization, the trafficking of this compound is directed toward the endolysosomal pathway. This is the primary site where the loading of lipid antigens onto CD1d molecules occurs. frontiersin.org The synthesis of complex glycosphingolipids occurs in the Golgi apparatus, after which they are transported to the plasma membrane. researchgate.net However, for exogenous lipids like this compound to be presented, they must intersect with CD1d molecules that are cycling through the cell.

CD1d molecules are synthesized in the endoplasmic reticulum and traffic through the Golgi to the cell surface, but they are also constitutively internalized and recycled through endosomal and lysosomal compartments. frontiersin.orgnih.gov It is within these acidic organelles that the exchange of placeholder lipids for antigenic lipids like galactosylceramide is facilitated. frontiersin.org After successful loading, the newly formed CD1d-glycolipid complex is transported from the endosomes back to the plasma membrane. nih.gov At the cell surface, it can be localized within specialized microdomains known as lipid rafts, which are enriched in sphingolipids and cholesterol and serve as platforms for signaling and antigen presentation. nih.gov The final localization at the cell surface is critical for its recognition by and subsequent activation of NKT cells. plos.org

Role of Membrane Microdomains in this compound Dynamics

This compound, as a derivative of galactosylceramide, is integral to the study of membrane microdomains, commonly known as lipid rafts. Galactocerebrosides are known to be concentrated in the outer leaflet of the plasma membrane, particularly within these raft domains. bioscience.co.uk These microdomains are specialized membrane regions enriched in sphingolipids, cholesterol, and specific proteins, which serve as platforms for signal transduction and cellular trafficking.

Galactosylceramides, characterized by a high melting point well above physiological body temperature, contribute to the formation of a para-crystalline structure within the membrane. caymanchem.com This property influences the local lipid packing and organization, which is a defining feature of lipid rafts. The incorporation of this compound into cellular membranes allows it to partition into these domains, acting as a powerful tool for their investigation. The biotin moiety provides a high-affinity tag that can be used for detection with labeled avidin or streptavidin, enabling researchers to visualize, isolate, and analyze the dynamics of these microdomains and their associated components. This approach is crucial for understanding the role of galactosylceramides in processes such as intracellular communication and cellular development. caymanchem.com

Modulation of Cellular Signaling Cascades in In Vitro Systems

Biotinylated α-galactosylceramides, including this compound, are potent modulators of immune cell activation, particularly through their interaction with Natural Killer T (NKT) cells. nih.gov NKT cells are a unique T-cell lineage that recognizes glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d. nih.govnih.gov

In primary cell cultures, such as murine spleen cells, biotinylated α-galactosylceramides have been shown to significantly stimulate cell proliferation. nih.gov This activation cascade is initiated when antigen-presenting cells (APCs), like dendritic cells (DCs), present the glycolipid on their CD1d molecules to the NKT cell receptor. nih.govmdpi.com This interaction triggers the activation of NKT cells, leading to the rapid production of a diverse range of cytokines, including both Th1-type (e.g., Interferon-gamma, IFN-γ) and Th2-type (e.g., Interleukin-4, IL-4) cytokines. mdpi.comnih.gov

The activation of NKT cells by α-galactosylceramide can subsequently induce the full maturation of dendritic cells, a critical step for initiating broader adaptive immune responses. nih.govrockefeller.edu Furthermore, research has demonstrated that targeting a biotin-modified version of α-galactosylceramide to the B cell antigen receptor (BCR) can enhance its presentation on CD1d by 100- to 1000-fold compared to non-targeted delivery, indicating a powerful mechanism for boosting NKT cell-dependent immune responses. nih.gov This highlights the compound's utility in dissecting the intricate signaling pathways governing immune cell activation.

Table 1: Effects of Biotinylated α-Galactosylceramide on Primary Immune Cells

Cell TypePrimary EffectMediating MoleculeDownstream ConsequencesReferences
Murine Spleen Cells Proliferation-Enhanced immune cell population nih.gov
Natural Killer T (NKT) Cells Activation, Cytokine ProductionT-Cell Receptor (TCR), CD1dRelease of IFN-γ and IL-4 nih.govmdpi.comnih.gov
Dendritic Cells (DCs) MaturationCD1dEnhanced antigen presentation, T-cell stimulation nih.govrockefeller.edu
B Cells Enhanced Antigen CaptureB-Cell Receptor (BCR)100-1000x increased presentation to NKT cells nih.gov

This compound serves as a critical affinity probe for investigating lipid metabolism in various cell lines. Galactosylceramide is a central molecule in sphingolipid metabolic pathways, acting as the direct precursor for the synthesis of sulfatide and, more broadly, for most neutral oligoglycolipids and gangliosides. bioscience.co.ukcaymanchem.com

Disruptions in sphingolipid metabolism, including altered levels of galactosylceramide, are implicated in various cellular dysfunctions and diseases. For example, studies have shown that a depletion of galactosylceramide is a key factor in the dysfunction of satellite glial cells in painful diabetic peripheral neuropathy. mdpi.com In Gaucher's disease, an accumulation of the related glucocerebroside due to enzyme deficiency is linked to chemotherapy resistance. bioscience.co.uk

By introducing this compound into cell line models, researchers can trace its metabolic fate. The biotin tag allows for the specific capture and isolation of the molecule and its metabolites, as well as any interacting proteins, such as metabolic enzymes or lipid transfer proteins. This affinity-based pulldown approach, followed by techniques like mass spectrometry, is invaluable for identifying and characterizing the enzymes involved in galactosylceramide synthesis, degradation, and transport, thereby elucidating the complex regulation of these critical lipid pathways.

Biophysical Characterization of this compound within Model Membranes

This compound can be readily incorporated into model membrane systems such as lipid bilayers and vesicles. pnas.org These biomimetic systems are essential for studying the biophysical properties of lipids and their interactions with other molecules in a controlled environment. The compound's amphipathic nature, with a hydrophilic galactosyl-biotin headgroup and a hydrophobic ceramide tail, facilitates its spontaneous insertion and stable integration into phospholipid bilayers during vesicle formation or by fusion of vesicles with a supported substrate. nih.govmdpi.com

The presence of the biotin moiety is a key feature for experimental applications. caymanchem.com Biotinylated vesicles or supported lipid bilayers (SLBs) can be specifically anchored to surfaces coated with streptavidin or avidin. nih.govresearchgate.net This high-affinity interaction allows for the creation of stable, functionalized surfaces for a variety of analytical techniques. For instance, biotinylated lipids have been used to create unilamellar lipid nanotubes and to facilitate the helical crystallization of proteins like streptavidin on these structures. pnas.org This methodology enables precise control over the orientation and density of the glycolipid within the model membrane, which is crucial for studying receptor-ligand interactions and membrane-associated processes. mdpi.com

The presence of the ceramide backbone, with its potential for strong hydrogen bonding interactions, promotes tighter lipid packing. This can lead to the formation of distinct lipid domains or the stabilization of existing lipid rafts. The biophysical properties of the membrane, such as fluidity and thickness, are critical factors that modulate the function of membrane-embedded proteins and cellular processes like pore formation by toxins or signal transduction. mdpi.comnih.gov By using this compound in model membranes, researchers can systematically study how a specific glycolipid influences these fundamental membrane properties, providing insights into the structural and functional roles of glycosphingolipids in biological membranes.

Applications of N Hexanoyl Biotin Galactosylceramide As a Research Probe and Methodological Innovations

Affinity Purification and Pulldown Assays for Biomolecule Isolation

The biotin (B1667282) moiety of N-Hexanoyl-biotin-galactosylceramide provides a high-affinity handle for streptavidin-based purification techniques. This allows researchers to isolate and identify molecules that specifically interact with the galactosylceramide portion of the compound.

This compound is an effective bait for capturing proteins that bind to glycosphingolipids. A primary example is its use in studying the interaction with CD1d molecules, a class of non-polymorphic MHC class I-related proteins that present glycolipid antigens to Natural Killer T (NKT) cells. nih.govnih.gov By incubating cell lysates with this compound and subsequently using streptavidin-coated beads, researchers can selectively pull down CD1d and any associated proteins. This method has been crucial in confirming the direct binding of α-galactosylceramides to CD1d molecules and exploring the structural requirements for this interaction. nih.gov

Table 1: Example Protocol for Affinity Purification of Glycosphingolipid-Binding Proteins

Step Description Purpose
1. Bait Preparation This compound is solubilized in an appropriate buffer. To prepare the "bait" for capturing target proteins.
2. Lysate Incubation Cell lysate containing potential binding proteins (e.g., from CD1d-expressing cells) is incubated with the biotinylated glycolipid. To allow the formation of bait-prey complexes.
3. Capture Streptavidin-conjugated magnetic beads or agarose (B213101) resin is added to the mixture. To immobilize the biotinylated glycolipid complexes onto a solid support.
4. Washing The beads are washed multiple times with buffer to remove non-specific binders. To increase the purity of the isolated proteins.
5. Elution The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer or using a competitive biotin solution. To release the captured proteins for downstream analysis.

| 6. Analysis | The eluted proteins are analyzed by methods such as Western blotting or mass spectrometry. | To identify the isolated glycosphingolipid-binding proteins. |

The lipid nature of this compound allows it to be incorporated into cellular membranes or artificial lipid bilayers like liposomes. This property is exploited to isolate membrane-associated protein complexes that interact with this specific glycolipid. biorxiv.org This approach is particularly useful for studying interactions that occur within the complex environment of a lipid membrane, which can be difficult to replicate in standard solution-based assays. nih.govnih.gov By using detergent solubilization of membranes after incubation with the biotinylated probe, entire functional complexes, such as the CD1d antigen-loading complex, can be enriched and studied. nih.gov

Table 2: Components in a Membrane-Associated Pulldown Assay

Component Example Role
Bait This compound A biotinylated lipid that incorporates into membranes to capture interacting proteins.
Matrix Cell membranes, liposomes, or supported lipid bilayers biorxiv.org The lipid environment where the protein-glycolipid interaction occurs.
Prey Membrane proteins, such as CD1d, and associated signaling molecules nih.gov The target proteins or complexes to be isolated.

| Capture Agent | Streptavidin-coated beads | Binds to the biotin tag on the bait for purification. nih.gov |

Flow Cytometry-Based Assays for Cellular Response Analysis

Flow cytometry can be used in conjunction with this compound to analyze cellular responses at the single-cell level. The biotin tag allows for fluorescent labeling via fluorochrome-conjugated streptavidin, enabling the tracking of the glycolipid and the identification of cells that bind or internalize it.

This compound, as a synthetic analog of α-galactosylceramide (α-GalCer), is a potent activator of NKT cells. nih.govnih.gov When presented by CD1d molecules on antigen-presenting cells, it triggers a signaling cascade in NKT cells, leading to their activation and the rapid production of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4). nih.gov

Flow cytometry can be used to quantify this response. By staining cell populations with fluorescently labeled antibodies against NKT cell markers (e.g., TCRβ and NK1.1 in mice) and intracellular cytokines, researchers can precisely measure the percentage of activated NKT cells and their cytokine profile following stimulation. nih.gov The use of a biotinylated glycolipid can further help in identifying the specific cells that have interacted with the antigen.

Table 3: Flow Cytometry Panel for NKT Cell Activation Analysis

Marker Fluorochrome Target Cell/Molecule Purpose
Streptavidin FITC Biotinylated Galactosylceramide To detect cells that have bound the lipid antigen.
Anti-TCRβ PE T-Cell Receptor To identify T cells.
Anti-NK1.1 PerCP-Cy5.5 NK1.1 surface marker To identify NKT cells (in C57BL/6 mice).
Anti-IFN-γ APC Intracellular IFN-γ To quantify Th1 cytokine production.

The activation of NKT cells is dependent on the presentation of the glycolipid antigen by CD1d-expressing Antigen-Presenting Cells (APCs), such as dendritic cells (DCs) and B cells. nih.govnih.gov The interaction between the NKT cell and the APC is reciprocal, leading to the maturation and activation of the APC.

Flow cytometry can assess APC functionality by measuring the upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) on the surface of APCs that have been pulsed with this compound. By using fluorochrome-conjugated streptavidin to label the cells that have taken up the glycolipid, researchers can correlate antigen presentation with the activation state of the APC. Studies have shown that different types of APCs can lead to varied NKT cell responses, and this tool is critical for dissecting these pathways. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Formats for Detection and Quantification

ELISA provides a versatile platform for studying the interactions of this compound in a high-throughput format. The biotin tag is central to the detection system in these assays.

A common ELISA format involves coating the wells of a microplate with the target protein, such as recombinant soluble CD1d. The wells are then incubated with this compound. After washing away any unbound glycolipid, the bound molecules are detected by adding streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP). The addition of a chromogenic substrate results in a color change that is proportional to the amount of bound glycolipid, which can be quantified using a plate reader. This setup can be used to screen for inhibitors of the CD1d-glycolipid interaction or to quantify the binding affinity.

Furthermore, sandwich ELISAs are widely used to measure the levels of cytokines (e.g., IFN-γ, IL-4) secreted into the supernatant of cell cultures stimulated with this compound, providing a quantitative measure of the resulting immune response. nih.gov

Table 4: ELISA for Detecting this compound Binding to CD1d

Step Reagent/Action Purpose
1. Coating Recombinant CD1d protein in coating buffer. To immobilize the target protein on the plate surface.
2. Blocking Blocking buffer (e.g., BSA or non-fat milk). To prevent non-specific binding to the plate.
3. Sample Incubation This compound. To allow binding of the biotinylated glycolipid to the immobilized CD1d.
4. Detection Streptavidin-HRP conjugate. To bind to the biotin tag of the captured glycolipid.
5. Substrate Addition TMB substrate. To generate a colorimetric signal catalyzed by HRP.

| 6. Readout | Measure absorbance at a specific wavelength. | To quantify the amount of binding. |

Detection of Toxins via Specific Glycolipid Recognition

Glycosphingolipids on cell surfaces often act as receptors for bacterial toxins, facilitating their entry into cells. Galactosylceramide, for instance, is a known binding partner for certain toxins. The this compound molecule can be used as a mimic of the cellular receptor in in-vitro diagnostic assays.

The methodology leverages the high-affinity interaction between biotin and streptavidin. The biotinylated glycolipid can be immobilized on a solid support, such as a microtiter plate or a biosensor chip, that has been pre-coated with streptavidin. This creates a stable, biologically relevant surface that can be used to test for the presence of toxins in a sample. If a toxin that recognizes galactosylceramide is present, it will bind to the immobilized probe. This binding event can then be detected using a secondary antibody or another detection method, forming the basis of an enzyme-linked immunosorbent assay (ELISA)-like system. This approach allows for the specific capture and detection of pathogens or their toxins. For example, some adjuvants like cholera toxin are known to interact with gut epithelial cells rich in such glycolipids. nih.gov

Development of High-Throughput Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, accelerating drug discovery. ncsu.edu this compound is a valuable reagent for developing HTS assays aimed at discovering drugs that modulate glycolipid-protein interactions.

A common strategy involves immobilizing the biotinylated glycolipid onto streptavidin-coated microplates. acs.org These plates can then be used to screen large compound libraries for molecules that either inhibit or enhance the binding of a specific protein (e.g., a viral protein, a bacterial toxin, or an endogenous receptor) to galactosylceramide. A successful "hit" would be a compound that disrupts this interaction, which could then be developed as a therapeutic agent. For instance, an assay was developed using biotinylated glycoconjugates, including a galactosylceramide analogue, to study the binding of the HIV-1 gp120 protein. acs.org This type of assay, while initially performed on a smaller scale, provides the foundational method that can be miniaturized and automated for HTS, enabling the screening of up to 100,000 compounds per day. ncsu.edu While HTS has been applied to find inhibitors for enzymes like α-galactosidase that are involved in glycolipid metabolism, using probes like this compound allows for the direct screening of compounds that interfere with binding interactions at the cell surface. nih.govbenthamopenarchives.com

Table 1: HTS Assay Principle Using Biotinylated Glycolipid

StepDescriptionPurpose
1. Immobilization Streptavidin-coated microtiter plates are incubated with a solution of this compound.To create a stable, oriented surface displaying the galactosylceramide headgroup.
2. Compound Addition A library of small molecule compounds is added to the wells.To test the ability of each compound to interfere with the target interaction.
3. Protein Incubation A labeled protein known to bind galactosylceramide is added to the wells.To initiate the binding interaction that the compounds are meant to inhibit.
4. Washing & Detection The plate is washed to remove unbound protein, and the signal from the bound, labeled protein is measured.To quantify the amount of protein binding in the presence of each compound. A reduced signal indicates inhibition.

Microscopy and Imaging Techniques

Visualization of Cellular Glycosphingolipid Distribution (using analogues or probes)

Understanding the subcellular location of glycosphingolipids (GSLs) is crucial for elucidating their roles in cell signaling and membrane organization. This compound serves as a powerful probe for this purpose. When added to cell cultures, the probe inserts into the plasma membrane via its ceramide anchor. Its location can then be visualized using fluorescence microscopy.

The standard method involves:

Incubating cells with this compound.

Fixing the cells to preserve their structure.

Adding a fluorescently labeled streptavidin or avidin (B1170675) conjugate, which binds specifically to the biotin tag on the probe.

The resulting fluorescent signal reveals the distribution of the probe within the cell, providing insights into the localization of GSL-rich domains, such as lipid rafts.

Tracking Membrane Dynamics and Trafficking in Live Cell Imaging

Live-cell imaging allows researchers to study dynamic cellular processes in real time. Biotinylated probes like this compound are instrumental in tracking the movement and fate of GSLs in living cells. By tagging the probe with a fluorescent streptavidin conjugate (often a quantum dot for single-molecule tracking), researchers can monitor its lateral diffusion within the plasma membrane, its internalization through endocytic pathways, and its transport to various intracellular compartments. This technique provides critical data on membrane fluidity, the formation and stability of membrane microdomains, and the pathways of GSL trafficking and metabolism.

Lipid Nanotube and Liposome (B1194612) Systems for Protein Crystallization and Drug Delivery Research

The self-assembling properties of galactosylceramide are harnessed to create novel nanostructures for both basic and applied research.

Lipid Nanotubes for Protein Crystallization: Hydrated galactosylceramide can self-assemble into highly ordered, unilamellar lipid nanotubes. By incorporating a percentage of this compound into this mixture, these nanotubes become "functionalized" with biotin. This allows for the high-affinity binding of streptavidin, which can then form helical arrays on the nanotube surface, facilitating its crystallization for structural studies by electron microscopy. This system can be adapted to crystallize other proteins by using biotinylated linkers or by binding biotinylated proteins directly to the streptavidin-coated nanotubes.

Liposomes for Drug Delivery: Liposomes are spherical vesicles composed of a lipid bilayer that are widely studied as drug delivery vehicles. Functionalizing liposomes with this compound can enhance their therapeutic potential in two ways:

Targeting: The galactose headgroup can act as a targeting ligand for specific receptors on cells, such as the asialoglycoprotein receptor on liver cells. This can direct the liposome and its therapeutic cargo to the desired tissue.

Versatility: The biotin tag provides a versatile handle for attaching other molecules, such as antibodies, peptides, or imaging agents (via a streptavidin bridge), allowing for the creation of multi-functional drug delivery systems.

For example, liposomal nanovaccines incorporating α-galactosylceramide have been developed to stimulate potent anti-tumor immune responses by targeting specific immune cells. bioradiations.comacs.org In one study, the co-delivery of mRNA with α-galactosylceramide in a liposomal formulation induced a strong antitumor response. acs.org

Table 2: Applications in Nanotechnology

SystemComponentsApplicationMechanism
Lipid Nanotubes Galactosylceramide, this compound, StreptavidinProtein CrystallizationBiotinylated nanotubes act as a scaffold to bind and organize streptavidin into a crystalline array.
Targeted Liposomes Phospholipids, Cholesterol, this compoundDrug Delivery, ImmunotherapyThe galactose moiety targets cell-specific receptors, while the biotin allows for flexible conjugation of other functional molecules. bioradiations.com

Development of Biosensors for Glycolipid-Mediated Interactions

Real-time analysis of molecular interactions is possible through biosensor technologies like Surface Plasmon Resonance (SPR). nih.gov this compound is an ideal ligand for creating biologically relevant sensor surfaces to study glycolipid interactions.

In a typical SPR experiment, a sensor chip is coated with streptavidin. biosensingusa.com A solution of this compound is then passed over the chip, resulting in its stable and oriented immobilization via the strong biotin-streptavidin bond. bioradiations.comnih.gov This creates a sensor surface that mimics a patch of a cell membrane displaying galactosylceramide.

Researchers can then flow potential binding partners (analytes)—such as proteins, antibodies, viruses, or small molecules—over this surface. The SPR instrument detects changes in mass on the sensor surface as the analyte binds to and dissociates from the immobilized glycolipid, providing real-time kinetic data (association and dissociation rates) and affinity constants (KD). biosensingusa.com This powerful technique has been used to quantitatively characterize the binding of antibodies to glycolipids and to study the interaction between biotinylated α-galactosylceramides and the CD1d protein, which is crucial for activating NKT cells. nih.gov

Comparative Studies and Structure Activity Relationship Sar Analyses

Comparison with Other Biotinylated Glycosphingolipids

The utility of N-Hexanoyl-biotin-galactosylceramide as a research tool is best understood by comparing it to other biotinylated GSLs, such as those derived from lactosylceramide (B164483), sulfatide, and glucosylceramide. These comparisons highlight how variations in the sugar headgroup and lipid tail influence the probe's behavior.

The carbohydrate portion of a GSL is a primary determinant of its biological function, acting as a recognition site for proteins like lectins and antibodies. researchgate.netnih.gov Altering the sugar headgroup of a biotinylated GSL probe profoundly changes its binding specificity.

Galactosylceramide vs. Glucosylceramide: Galactosylceramide (GalCer) and glucosylceramide (GlcCer) are stereoisomers, differing only in the orientation of the hydroxyl group at the C4 position of the sugar. This subtle change has significant biological consequences. Mammalian cells synthesize both, and they are involved in distinct cellular pathways. researchgate.net Probes based on GalCer will target different protein partners than those based on GlcCer. For instance, specific galectins may preferentially bind to GalCer, while GlcCer is the precursor for most complex GSLs in non-neural tissues.

Lactosylceramide: Lactosylceramide features a disaccharide (galactose-glucose) headgroup. A biotinylated lactosylceramide probe would therefore interact with proteins that recognize this specific disaccharide, which are distinct from those that bind to the monosaccharides galactose or glucose.

Sulfatide: Sulfatide is a galactosylceramide with a sulfate (B86663) group attached to the 3-position of the galactose ring. larodan.com This modification introduces a negative charge, drastically altering its binding properties. Biotinylated sulfatide probes are used to study interactions with proteins that recognize sulfated glycolipids, which are abundant in the nervous system and implicated in neural cell adhesion and signaling.

The choice of sugar moiety is therefore critical for targeting specific biological processes. Differences in binding activity are well-documented when various sugars interact with carbohydrate-binding proteins. researchgate.net

Table 1: Impact of Sugar Moiety on Probe Specificity

Biotinylated GSL Sugar Moiety Key Structural Feature Primary Binding Partners/Target Processes
Biotin-Galactosylceramide Galactose Monosaccharide Galactose-specific lectins, myelin sheath interactions
Biotin-Glucosylceramide Glucose Monosaccharide (epimer of galactose) Precursor for complex GSLs, glucose-binding proteins
Biotin-Lactosylceramide Galactose-Glucose Disaccharide Lactose-specific lectins, cell adhesion molecules

| Biotin-Sulfatide | 3-O-sulfo-Galactose | Anionic monosaccharide | P-selectin, L-selectin, proteins in neural tissues |

The fatty acyl chain of the ceramide anchor is crucial for the probe's integration into and behavior within cellular membranes. nih.gov The length and saturation of this chain dictate the biophysical properties of the surrounding membrane. researchgate.net

This compound has a very short (C6) saturated acyl chain. This contrasts with naturally occurring GSLs, which typically feature long (C16-C18) or very-long-chain fatty acids (VLCFAs, up to C26). nih.govbiorxiv.org This structural difference has important functional implications:

Membrane Integration and Stability: GSLs with long acyl chains integrate stably into the lipid bilayer, with the long chain contributing to the formation of ordered membrane domains, often called lipid rafts. researchgate.net The short hexanoyl chain of the probe results in less stable membrane anchoring. This can be advantageous for certain applications where rapid labeling or extraction is desired, but it does not fully mimic the behavior of endogenous GSLs.

Membrane Curvature and Dynamics: Very-long-chain ceramides (B1148491) are known to induce high membrane curvature and are essential for processes like vesicle fusion. researchgate.netresearchgate.net A probe with a short C6 chain will not replicate these effects and may partition differently within the membrane, potentially avoiding highly curved regions.

Interdigitation: Longer acyl chains can interdigitate with lipids in the opposing leaflet of the membrane, which affects bilayer thickness and stability. nih.gov The C6 chain is too short for significant interdigitation, altering how the probe reports on membrane structure compared to a long-chain analogue. The reduction of VLCFAs in sphingolipids has been shown to delay membrane fusion, indicating the importance of chain length in membrane dynamics. researchgate.net

Table 2: Effect of Fatty Acyl Chain Length on Probe Properties

Acyl Chain Length Property Influence on Probe Function
Short (e.g., C6 Hexanoyl) Low hydrophobicity, weak membrane anchoring Higher mobility in the membrane, easier to extract; does not mimic endogenous lipid packing well.
Long (e.g., C16, C18) High hydrophobicity, stable membrane anchoring Mimics endogenous GSLs, promotes formation of ordered domains, stable labeling. researchgate.net

| Very Long (e.g., C24, C26) | Very high hydrophobicity, strong anchoring | Induces membrane curvature, involved in vesicle fusion and fission, significant interdigitation. researchgate.netnih.gov |

Analysis of Biotin (B1667282) Linker Modifications and Their Effects on Probe Efficacy

The linker connecting the biotin molecule to the GSL is not merely a spacer but can influence the probe's utility. Modifications to this linker can affect steric hindrance, solubility, and the accessibility of the biotin tag for detection by avidin (B1170675) or streptavidin. One common modification involves using a long-chain (LC) linker, such as in biotin-LC-hydrazide, which can enhance the binding affinity of the probe. researchgate.net The linker in this compound is attached to the N-acyl chain, providing distance between the biotin moiety and the galactosylceramide. This spacing is intended to minimize the risk that the bulky biotin-streptavidin complex interferes with the biological recognition of the sugar headgroup. However, it should be noted that sugars themselves can interfere with the binding of biotin to avidin, a factor that must be considered in experimental design. nih.gov

Stereochemical Investigations: Alpha vs. Beta-Anomeric Forms in Biological Recognition

The stereochemistry at the anomeric carbon—the carbon of the sugar linked to the ceramide—is of paramount importance for biological recognition. nih.govfiveable.me This carbon can exist in two configurations, alpha (α) or beta (β), which describe the orientation of the glycosidic bond. numberanalytics.com

Beta (β)-Anomers: In mammals, GSLs like galactosylceramide and glucosylceramide are synthesized with a β-anomeric linkage. researchgate.netnih.gov Therefore, a probe with a β-galactosyl moiety, such as the one implicitly used in standard this compound, is designed to mimic the endogenous ligands found in mammalian cell membranes. nih.gov These β-anomers are crucial constituents of cell membranes and are involved in a variety of signaling and recognition events. nih.gov

Alpha (α)-Anomers: In contrast, α-anomeric GSLs are not typically found in mammals. nih.gov The synthetic compound α-galactosylceramide (KRN7000) is a potent immunostimulant that binds to the CD1d molecule and strongly activates Natural Killer T (NKT) cells. nih.govnih.gov The α-anomeric configuration is considered a critical requirement for this specific type of NKT cell activation. nih.gov A biotinylated α-galactosylceramide probe would thus be used for a completely different set of biological questions, specifically related to the study of CD1d-mediated antigen presentation and NKT cell immunology.

The distinction is not trivial; the two anomers are not distinguishable by some mass spectrometry techniques and require specific chromatographic methods like HILIC for separation, underscoring their subtle structural difference but vast functional divergence. nih.gov

Table 3: Comparison of Alpha and Beta Anomers in Biological Recognition

Anomeric Form Presence in Mammals Key Biological Recognition Example Application
Beta (β) Endogenous, common Standard cell surface recognition, metabolic pathways. nih.gov Probing interactions of native GSLs in cell membranes.

| Alpha (α) | Generally absent (except for some gut microbiome products). nih.gov | Potent ligand for CD1d, leading to NKT cell activation. nih.govnih.gov | Investigating immune responses and antigen presentation by NKT cells. |

Future Research Directions and Unexplored Avenues in N Hexanoyl Biotin Galactosylceramide Research

Integration with Advanced "Omics" Technologies (e.g., Lipidomics, Proteomics)

The future of understanding GSL function lies in a systems-level approach. Integrating N-Hexanoyl-biotin-galactosylceramide with advanced "omics" technologies will provide a more comprehensive picture of its interactions and metabolic fate within the cell.

Lipidomics: The short hexanoyl chain of this compound makes it a unique tracer in lipidomics studies. Mass spectrometry-based lipidomics can be employed to track the metabolic conversion of this probe into other GSL species within the cell. This approach can shed light on the enzymes involved in GSL metabolism and how these pathways are altered in disease states. Furthermore, its distinct mass allows for clear differentiation from endogenous, long-chain galactosylceramides, enabling precise tracking.

Proteomics: The biotin (B1667282) tag on this compound is a powerful tool for affinity-based proteomics. By introducing the probe into cells or cell lysates, researchers can capture and identify proteins that specifically interact with galactosylceramide. This can be achieved through techniques like affinity purification followed by mass spectrometry. researchgate.net A promising future direction is the use of proximity-dependent biotinylation methods, where the probe is coupled with an enzyme that biotinylates proteins in its immediate vicinity, providing a snapshot of the GSL's microenvironment. nih.gov This strategy can reveal not only direct binding partners but also components of larger protein complexes that associate with galactosylceramide-rich membrane domains.

Development of Next-Generation Biotinylated Glycosphingolipid Probes

Building upon the foundation of this compound, the development of next-generation probes will offer enhanced capabilities for studying GSL biology.

A significant advancement lies in the creation of bifunctional or trifunctional probes. For instance, incorporating a photoreactive group, such as a diazirine, alongside the biotin tag would allow for photo-affinity labeling. researchgate.netnih.gov Upon photoactivation, the probe would covalently crosslink to its binding partners, enabling more robust capture and identification of interacting proteins, even those with transient or weak interactions. nih.govyoutube.com Adding a "clickable" chemical handle, like an alkyne or azide, would provide further versatility for attaching different reporter molecules, such as fluorescent dyes or other tags, through click chemistry. researchgate.netnih.gov

Furthermore, the development of fluorogenic probes, where fluorescence is activated upon binding to a target or enzymatic cleavage, represents another exciting frontier. nih.govmdpi.com A galactosylceramide probe that becomes fluorescent only upon interaction with a specific protein or after being metabolized by a particular enzyme would allow for real-time visualization of these events within living cells.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational approaches offer a powerful means to complement experimental studies by providing atomic-level insights into the behavior of this compound and its interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound within a lipid bilayer. youtube.com These simulations can predict how the short hexanoyl chain and the biotin tag affect the probe's orientation, dynamics, and partitioning within different membrane microdomains, such as lipid rafts. Understanding these properties is crucial for interpreting experimental results obtained using this probe. Simulations of biotin in aqueous solution have already provided insights into its conformational flexibility, which is essential for its interactions. nih.govnih.gov

Docking and Interaction Studies: Computational docking can be used to predict the binding modes of this compound with known or putative protein partners identified through proteomics studies. This can help to identify the specific amino acid residues involved in the interaction and guide site-directed mutagenesis experiments to validate these predictions. Modeling the interactions of the entire probe, including the biotin linker, will be critical for a comprehensive understanding of its binding characteristics.

Applications in Advanced In Vitro Organoid and 3D Culture Systems

Traditional 2D cell cultures often fail to recapitulate the complexity of native tissues. The emergence of organoid and other 3D culture systems provides a more physiologically relevant context to study the role of GSLs. nih.gov

The application of this compound in these advanced models is a key future direction. For instance, in cerebral organoids, which mimic aspects of human brain development, this probe could be used to investigate the role of galactosylceramide in neural stem cell differentiation, myelination, and synaptogenesis. nih.gov Mass spectrometry-based analysis of single organoids has already been used to profile GSLs, demonstrating the feasibility of such approaches. nih.gov By introducing the biotinylated probe, researchers can pull down interacting proteins at different stages of organoid development, providing a dynamic view of the galactosylceramide interactome.

Role in Studying Rare Glycosphingolipid-Related Disorders in Cellular Models (excluding human clinical trials)

This compound and next-generation probes derived from it hold immense potential for studying the molecular basis of rare GSL storage diseases in cellular models.

Krabbe Disease: This devastating disorder is caused by a deficiency of the enzyme galactocerebrosidase (GALC), leading to the accumulation of galactosylceramide and the cytotoxic metabolite psychosine. nih.govnih.gov In cellular models of Krabbe disease, such as patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) differentiated into oligodendrocytes, this compound can be used as a tool to:

Identify compensatory binding partners: The accumulation of galactosylceramide might lead to aberrant interactions with other proteins. The biotinylated probe can be used to identify these pathological interactions.

Screen for molecules that modulate GALC activity or substrate levels: The probe could be used in high-throughput screening assays to identify compounds that enhance the residual activity of mutant GALC or promote the clearance of galactosylceramide.

Gaucher Disease: Caused by a deficiency in glucocerebrosidase (GCase), Gaucher disease leads to the accumulation of glucosylceramide. nih.govnih.gov While this compound is not the direct substrate, its structural similarity to glucosylceramide makes it a potentially useful tool. A biotinylated glucosylceramide analogue would be even more directly applicable. These probes could be used in cellular models of Gaucher disease to:

Develop activity-based probes: By modifying the probe, it may be possible to create activity-based probes that specifically label active GCase, allowing for the screening of pharmacological chaperones that enhance enzyme stability and function. nih.gov

Investigate the molecular pathology: The probes can help to elucidate how the accumulation of glucosylceramide affects cellular processes by identifying proteins whose interactions are altered in the disease state.

By pursuing these future research directions, the scientific community can leverage the full potential of this compound and its derivatives to unravel the complex roles of glycosphingolipids in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.

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